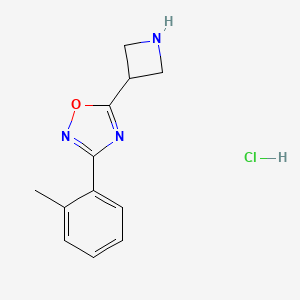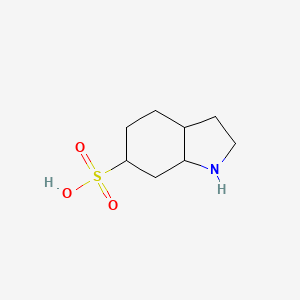
八氢-1H-吲哚-6-磺酸
描述
Octahydro-1H-indole-6-sulfonic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
Octahydro-1H-indole-6-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
作用机制
Target of Action
Octahydro-1H-indole-6-sulfonic acid, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules, which has led to the development of numerous useful derivatives . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Octahydro-1H-indole-6-sulfonic acid may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is plausible that octahydro-1h-indole-6-sulfonic acid may exert a variety of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Octahydro-1H-indole-6-sulfonic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, octahydro-1H-indole-6-sulfonic acid has been shown to interact with glycosidases and glycosyltransferases, enzymes involved in carbohydrate metabolism . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of octahydro-1H-indole-6-sulfonic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, octahydro-1H-indole-6-sulfonic acid has been found to affect the expression of genes involved in the immune response, thereby altering the cellular response to external stimuli . Additionally, it can impact cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, octahydro-1H-indole-6-sulfonic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, octahydro-1H-indole-6-sulfonic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, octahydro-1H-indole-6-sulfonic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of octahydro-1H-indole-6-sulfonic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that octahydro-1H-indole-6-sulfonic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to octahydro-1H-indole-6-sulfonic acid has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of octahydro-1H-indole-6-sulfonic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing immune response and improving metabolic function . At high doses, octahydro-1H-indole-6-sulfonic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Octahydro-1H-indole-6-sulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting the overall metabolic balance . Additionally, octahydro-1H-indole-6-sulfonic acid can modulate the levels of key metabolites, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of octahydro-1H-indole-6-sulfonic acid within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, octahydro-1H-indole-6-sulfonic acid can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of octahydro-1H-indole-6-sulfonic acid is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, octahydro-1H-indole-6-sulfonic acid has been found to localize in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . This localization is crucial for its role in regulating cellular processes and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-6-sulfonic acid involves several steps, including the cyclization of appropriate precursors under specific conditions. Common methods for synthesizing indole derivatives include the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis . These methods often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of indole derivatives, including octahydro-1H-indole-6-sulfonic acid, typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Octahydro-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to octahydro-1H-indole-6-sulfonic acid include other indole derivatives, such as:
- Indole-3-acetic acid
- Indole-2-carboxylic acid
- Indole-3-carboxaldehyde
Uniqueness
Octahydro-1H-indole-6-sulfonic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its sulfonic acid group, in particular, enhances its solubility and reactivity compared to other indole derivatives .
属性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h6-9H,1-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJFNRYVWVMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


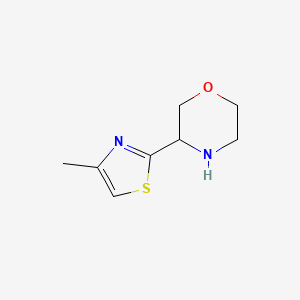
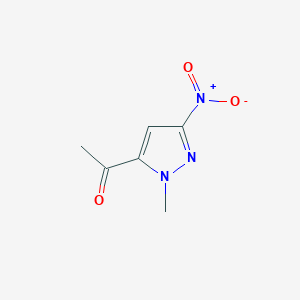
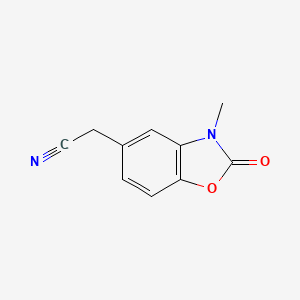
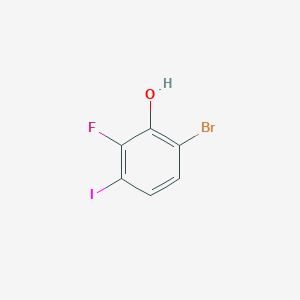
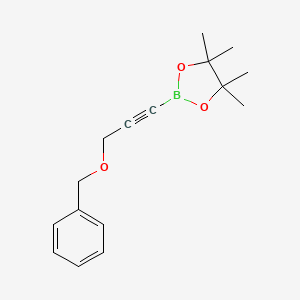
![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)
![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)
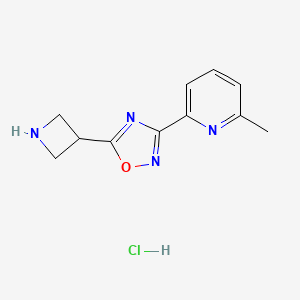
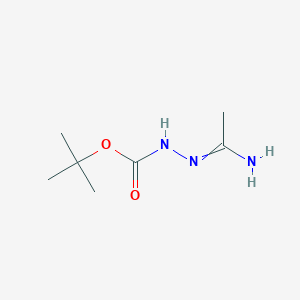
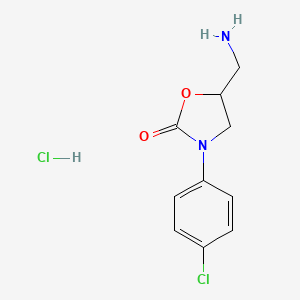
![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)
